molecular formula C16H11BrO3S B1660350 Naphthalen-1-yl 4-bromobenzene-1-sulfonate CAS No. 7500-96-1

Naphthalen-1-yl 4-bromobenzene-1-sulfonate

Cat. No.: B1660350
CAS No.: 7500-96-1
M. Wt: 363.2 g/mol
InChI Key: IVNVMGYMJLUKDY-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-bromobenzene-1-sulfonate is a sulfonate ester comprising a naphthalene moiety linked via an oxygen atom to a 4-bromobenzenesulfonate group. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or as a substrate for nucleophilic aromatic substitution due to the electron-withdrawing bromine substituent.

Properties

IUPAC Name

naphthalen-1-yl 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNVMGYMJLUKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324950
Record name Naphthalen-1-yl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-96-1
Record name NSC408042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalen-1-yl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 4-bromobenzene-1-sulfonate typically involves the reaction of naphthalene-1-ol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 4-bromobenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted sulfonamides, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Naphthalen-1-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Naphthalen-1-yl 4-bromobenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Functional Group and Structural Comparisons

The following table summarizes key structural and functional differences between Naphthalen-1-yl 4-bromobenzene-1-sulfonate and related compounds:

Compound Functional Group Key Properties Applications References
This compound Sulfonate ester Electrophilic bromine; potential leaving group capability Organic synthesis (e.g., cross-coupling, substitution reactions) Inferred
(Naphthalen-1-yl)boronic acid Boronic acid Crystalline structure with hydrogen-bonded dimers; Suzuki-Miyaura coupling reagent Cross-coupling reactions for C–C bond formation
(S)-N-...-4-methylbenzenesulfonamide () Sulfonamide Chiral center (99% ee); stable under acidic/basic conditions Asymmetric catalysis; pharmaceutical intermediates
5-Bromo-naphthalene-1-sulfonyl chloride Sulfonyl chloride High reactivity (acylating agent); corrosive Precursor to sulfonate esters, sulfonamides
Naphthalen-1-yl sulfurofluoridate Fluorosulfate Electrophilic fluorination agent; hydrolytically unstable Click chemistry; bioconjugation

Analytical Characterization

  • Spectroscopic Techniques : Analogues like the sulfonamide in were characterized via $ ^1H $/$ ^{13}C $ NMR, MS, and HPLC. For the target compound, similar methods would confirm purity and structure, with $ ^1H $ NMR peaks expected near δ 8.1–7.3 ppm (naphthalene protons) and δ 7.6–7.4 ppm (bromobenzene protons) .
  • Crystallography : (Naphthalen-1-yl)boronic acid’s crystal structure () reveals hydrogen-bonded dimers, whereas sulfonate esters typically exhibit layered packing due to sulfonate oxygen interactions .

Biological Activity

Naphthalen-1-yl 4-bromobenzene-1-sulfonate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a naphthalene ring system substituted with a bromobenzene and a sulfonate group. This structure allows for diverse interactions with biological macromolecules, enabling its use in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The sulfonate group can form ionic interactions with positively charged residues in proteins, while the aromatic rings may engage in π-π stacking interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in drug development for diseases where enzyme activity is dysregulated.
  • Protein-Ligand Interactions : Its structure facilitates binding to target proteins, influencing their function and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance, compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1 summarizes the cytotoxic effects observed in different studies:

CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-231Not specifiedInduces apoptosis
Compound 2j (related derivative)MDA-MB-2317.835 ± 0.598Cell cycle arrest
Compound 6a (naphthalene derivative)Various cancer linesNot specifiedInduces apoptosis

Antimicrobial Activity

Naphthalenes have also been evaluated for their antimicrobial properties. Studies indicate that derivatives of naphthalene exhibit broad-spectrum activity against bacteria and fungi.

Table 2 provides an overview of antimicrobial activities:

CompoundTarget OrganismMIC (μg/mL)
Naphthalenes (various)Staphylococcus aureus15.6
Naphthalenes (various)Escherichia coli15.6
Naphthalenes (various)Pseudomonas aeruginosaNot specified

Neuroprotective Effects

Emerging research suggests that naphthalene derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. Mechanisms may involve modulation of oxidative stress and mitochondrial function.

Case Studies

Case Study 1: Anticancer Evaluation
In a study focused on the synthesis of naphthalene-chalcone derivatives, compound 2j exhibited significant anticancer activity against MDA-MB-231 cells, demonstrating an IC50 value of approximately 7.835μM7.835\,\mu M. The compound induced both early and late apoptosis through activation of caspases, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Properties
Another investigation into naphthalene derivatives revealed their effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 15.6μg/mL15.6\,\mu g/mL, indicating strong antimicrobial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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